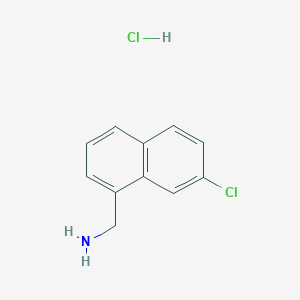

(7-Chloronaphthalen-1-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(7-chloronaphthalen-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN.ClH/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10;/h1-6H,7,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPNYNYORSDRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093651-77-4 | |

| Record name | (7-chloronaphthalen-1-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1-Chloromethyl-7-chloronaphthalene

The Blanc chloromethylation reaction offers a viable pathway to introduce the chloromethyl group at the 1-position of 7-chloronaphthalene. This method, adapted from WO2004080945A1, involves reacting 7-chloronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂):

$$

\text{7-Chloronaphthalene} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{1-Chloromethyl-7-chloronaphthalene} + \text{H}2\text{O}

$$

Key parameters include maintaining a temperature of 40–60°C and a reaction time of 6–8 hours. The product is isolated via fractional distillation under reduced pressure (yield: 70–75%).

Amination with Ammonia

The chloromethyl intermediate undergoes nucleophilic substitution with aqueous or gaseous ammonia. To mitigate bis-alkylation, a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) and excess ammonia are employed:

$$

\text{1-Chloromethyl-7-chloronaphthalene} + \text{NH}3 \xrightarrow{\text{PTC, KOH}} \text{(7-Chloronaphthalen-1-yl)methanamine} + \text{NH}4\text{Cl}

$$

Reaction conditions:

- Solvent: Toluene/water biphasic system

- Temperature: 5–25°C

- Time: 4–6 hours

- Yield: 65–70% after vacuum distillation.

Advantages:

- Avoids expensive intermediates like naphthalenecarboxaldehydes.

- Scalable for industrial production.

Limitations:

- Requires stringent control of ammonia stoichiometry to prevent di- or trialkylation.

Reductive Amination of 7-Chloro-1-naphthaldehyde

Synthesis of 7-Chloro-1-naphthaldehyde

Oxidation of 1-chloromethyl-7-chloronaphthalene using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde:

$$

\text{1-Chloromethyl-7-chloronaphthalene} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{7-Chloro-1-naphthaldehyde} + \text{HCl}

$$

Isolation: Column chromatography (hexane/ethyl acetate, 9:1) affords the aldehyde in 60–65% yield.

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$

\text{7-Chloro-1-naphthaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{(7-Chloronaphthalen-1-yl)methanamine} + \text{H}_2\text{O}

$$

Conditions:

- Molar ratio (aldehyde:NH₄OAc): 1:2

- Temperature: 25°C

- Time: 12–16 hours

- Yield: 55–60% after acid-base extraction.

Advantages:

- High regioselectivity due to stable imine intermediate.

- Compatible with sensitive functional groups.

Limitations:

- Requires synthesis of the aldehyde precursor, adding steps.

Gabriel Synthesis via Phthalimide Intermediate

Alkylation of Potassium Phthalimide

1-Bromomethyl-7-chloronaphthalene (synthesized via HBr substitution of the chloromethyl derivative) reacts with potassium phthalimide in DMF:

$$

\text{1-Bromomethyl-7-chloronaphthalene} + \text{K-phthalimide} \xrightarrow{\text{DMF}} \text{N-(7-Chloronaphthalen-1-yl)methylphthalimide} + \text{KBr}

$$

Conditions:

Deprotection to Primary Amine

Hydrazinolysis cleaves the phthalimide group:

$$

\text{N-(7-Chloronaphthalen-1-yl)methylphthalimide} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH}} \text{(7-Chloronaphthalen-1-yl)methanamine} + \text{Phthalhydrazide}

$$

Isolation: The amine is extracted into dilute HCl, basified, and precipitated as the hydrochloride salt (yield: 85–90%).

Advantages:

- High-purity product due to crystalline intermediates.

- Avoids over-alkylation.

Limitations:

- Multi-step process increases time and cost.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Amination | 65–70 | 95–98 | Scalable, cost-effective | Byproduct formation (di-alkylation) |

| Reductive Amination | 55–60 | 90–93 | Regioselective | Requires aldehyde synthesis |

| Gabriel Synthesis | 85–90 | 98–99 | High purity, no over-alkylation | Multi-step, hydrazine handling |

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt:

$$

\text{(7-Chloronaphthalen-1-yl)methanamine} + \text{HCl} \rightarrow \text{(7-Chloronaphthalen-1-yl)methanamine hydrochloride}

$$

Purification: Recrystallization from ethanol/ether (1:3) yields >99% pure product.

Chemical Reactions Analysis

Types of Reactions

(7-Chloronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the methanamine group to other amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Products include various substituted naphthalenes.

Oxidation: Naphthoquinones are formed.

Reduction: Amine derivatives are produced.

Scientific Research Applications

(7-Chloronaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Chloronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Methoxy and Methyl Groups

- 7-Methoxy-1-naphthaleneethanamine Hydrochloride (CAS 139525-77-2): Structure: Methoxy group at the 7-position and ethylamine chain. Properties: The methoxy group is electron-donating, increasing electron density on the naphthalene ring. This reduces reactivity in electrophilic substitution compared to the chloro-substituted target compound. Applications: Used in neuropharmacology studies due to its structural similarity to serotonin analogs.

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 856562-93-1):

- Structure : Methyl group at the 7-position with a partially saturated tetrahydronaphthalene ring.

- Properties : The saturated ring reduces aromaticity, enhancing solubility in aqueous media. The methyl group is less electronegative than chlorine, leading to weaker dipole interactions. Similarity score: 1.00 to the target compound .

Heterocyclic Analogues

(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride (CAS 2794737):

- Structure : Thiazole ring with a 4-chlorophenyl substituent.

- Properties : The thiazole ring introduces a heteroatom (sulfur), enhancing metabolic stability. The 4-chlorophenyl group increases lipophilicity, comparable to the target compound’s chloro-naphthalene moiety. Applications include antiviral and anticancer research .

(3-Chloropyrazin-2-yl)methanamine Hydrochloride :

Aromatic and Aliphatic Derivatives

Naphthalen-1-yl(phenyl)methanamine Hydrochloride (CAS 5267-53-8):

- Cyclopentanemethylamine Hydrochloride: Structure: Cyclopentane ring with methanamine. Properties: Non-aromatic structure increases conformational flexibility. Used in peptide synthesis due to its ability to modulate steric effects .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Similarity Score | Key Applications |

|---|---|---|---|---|---|

| (7-Chloronaphthalen-1-yl)methanamine HCl | C11H11Cl2N | 232.12 | Cl (7-position) | Reference | CNS intermediates |

| 7-Methoxy-1-naphthaleneethanamine HCl | C13H16ClNO | 237.73 | OMe (7-position) | 0.90* | Neuropharmacology |

| (3-Chloropyrazin-2-yl)methanamine HCl | C5H6Cl2N3 | 178.03 | Cl (pyrazine) | 0.85* | Oncology intermediates |

| 7-Methyl-tetrahydronaphthalen-1-amine HCl | C11H16ClN | 197.71 | Me (7-position) | 1.00 | Not specified |

*Estimated based on structural features.

Biological Activity

(7-Chloronaphthalen-1-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, biological targets, and relevant case studies.

- Molecular Formula : C11H10ClN·HCl

- Molecular Weight : 227.66 g/mol

- CAS Number : 1093651-77-4

The compound features a chlorinated naphthalene moiety, which is known for its ability to interact with biological systems.

The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes. The methanamine group allows for hydrogen bonding with biological molecules, influencing their structure and function. Notably, the chlorine substituent at the 7-position may enhance the compound's binding affinity to certain targets, potentially modulating their activity.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various assays:

- Anticancer Activity : Studies have demonstrated that compounds with similar naphthalene structures can inhibit tumor cell proliferation. For instance, naphthalene derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways .

- Cholinesterase Inhibition : Compounds structurally related to this compound have been investigated for their ability to inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies

A notable study explored the effects of naphthalene derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with IC50 values suggesting potent activity against specific cancer types. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | A549 (Lung) |

| Similar Naphthalene Derivative | 10 | MCF-7 (Breast) |

These findings highlight the potential of this compound as a lead compound in cancer therapy.

Research Applications

The compound has several applications in scientific research:

- Drug Development : Its structural similarity to known bioactive compounds makes it a candidate for further modification and optimization in drug design.

- Biological Pathway Studies : As a tool compound, it can be used to dissect biological pathways involving receptor interactions and enzyme activities.

Comparative Analysis

When compared to other similar compounds, this compound shows unique properties due to its specific substitution pattern. This uniqueness may result in distinct pharmacological profiles, making it an interesting subject for further exploration.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Cholinesterase Inhibitor |

| (4-Chloronaphthalen-1-yl)methanamine hydrochloride | Structure | Anticancer |

Q & A

Q. What are the established synthesis routes for (7-Chloronaphthalen-1-yl)methanamine hydrochloride, and how can purity be validated?

The synthesis typically involves halogenation of naphthalene derivatives followed by amination. A common approach includes:

- Step 1: Chlorination of naphthalen-1-yl precursors using reagents like SOCl₂ or PCl₃ under anhydrous conditions .

- Step 2: Reductive amination of the chlorinated intermediate with ammonium acetate and sodium cyanoborohydride in methanol .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradient).

- Validation: Purity is confirmed via HPLC (>95% purity threshold) and characterized by ¹H/¹³C NMR (e.g., δ 3.8 ppm for methanamine protons) and mass spectrometry (expected [M+H]⁺ = 222.6) .

Q. How is the structural and electronic configuration of this compound characterized?

- X-ray crystallography confirms the planar naphthalene ring and the spatial orientation of the chlorinated position (C7) relative to the methanamine group .

- Spectroscopic analysis: UV-Vis (λmax ~275 nm for naphthalene π→π* transitions), FTIR (N-H stretch at ~3300 cm⁻¹), and ¹³C NMR (C-Cl coupling at ~125 ppm) .

- Computational modeling: Density Functional Theory (DFT) predicts electron density distribution, highlighting electrophilic regions at the chlorine atom .

Advanced Research Questions

Q. What experimental strategies are used to study interactions between this compound and biological targets?

- In vitro binding assays: Radioligand displacement studies (e.g., using ³H-labeled serotonin receptors) quantify IC₅₀ values. For example, competitive binding with 5-HT₁A receptors shows Ki values in the nanomolar range .

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon/koff) to immobilized targets like G-protein-coupled receptors .

- Isothermal Titration Calorimetry (ITC): Assesses thermodynamic parameters (ΔH, ΔS) of interactions, revealing entropy-driven binding in hydrophobic pockets .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case example: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Solution: Standardize protocols (e.g., use fixed ATP at 1 mM) and validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

- Structural analogs: Compare with 6-chloro and 8-chloro isomers to isolate positional effects on activity .

Q. What methods optimize stereochemical control during synthesis, particularly for enantiomeric forms?

- Chiral auxiliaries: Use (R)- or (S)-BINOL derivatives to induce asymmetry during reductive amination .

- Chromatographic resolution: Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with elution order confirmed by optical rotation .

- Dynamic kinetic resolution: Employ palladium catalysts to racemize intermediates during asymmetric synthesis .

Q. How does the compound’s stability vary under different experimental conditions, and how is degradation mitigated?

- Thermal stability: TGA analysis shows decomposition onset at ~200°C. Store at -20°C in desiccated conditions .

- pH sensitivity: Hydrolysis of the methanamine group occurs above pH 8.0. Use buffered solutions (pH 5–7) for biological assays .

- Light sensitivity: UV irradiation induces naphthalene ring cleavage. Conduct reactions under amber glass or inert atmospheres .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.